molecular formula C13H14N2O2S B2805199 4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 196797-64-5

4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B2805199
CAS No.: 196797-64-5
M. Wt: 262.33
InChI Key: ZQAAQDNDAUTZRE-UHFFFAOYSA-N
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Description

4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a methyl group at position 4, a 2-phenylethylamino substituent at position 2, and a carboxylic acid moiety at position 4. Thiazole derivatives are widely studied for their biological activities, including antidiabetic, antimicrobial, and anti-inflammatory effects. For instance, 4-methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid (a closely related analog) exhibited antihyperglycemic activity in streptozotocin-induced diabetic rats by improving insulin sensitivity and reducing oxidative stress .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(2-phenylethylamino)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-11(12(16)17)18-13(15-9)14-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAAQDNDAUTZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331240
Record name 4-methyl-2-(2-phenylethylamino)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

196797-64-5
Record name 4-methyl-2-(2-phenylethylamino)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the condensation of appropriate thiazole derivatives with phenylethylamine. One common method includes the reaction of 4-methylthiazole-5-carboxylic acid with 2-phenylethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and biological/pharmacological activities:

Compound Name Substituents (Position 2) Molecular Formula Key Findings References
4-Methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid 2-Methylbenzylamino C₁₃H₁₅N₂O₂S Reduced hyperglycemia, improved β-cell function in diabetic rats; antioxidant effects .
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 3-(Trifluoromethyl)phenylamino C₁₂H₉F₃N₂O₂S Higher lipophilicity due to CF₃ group; potential enhanced metabolic stability .
4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid tert-Butoxycarbonylpiperidine C₁₅H₂₂N₂O₄S Improved solubility via tert-butyl carbamate; used as a synthetic intermediate .
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid Phenyl C₁₁H₉NO₂S No amino substituent; lower molecular weight (219.26 g/mol); mp 214–215°C .
4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid 2-Thienyl C₉H₇NO₂S₂ Thiophene ring enhances π-π stacking; mp 233–235°C; predicted pKa ~1.24 .

Physicochemical Properties

  • Melting Points :

    • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid: 214–215°C .
    • 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid: 233–235°C .
  • Predicted pKa : The thienyl-substituted analogue has a predicted pKa of ~1.24, suggesting strong acidity under physiological conditions .

Biological Activity

4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid, a thiazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antioxidant, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14N2O2S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit xanthine oxidase, a key enzyme involved in uric acid production. Additionally, it acts as a free radical scavenger, reducing oxidative stress and inflammation in biological systems .

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. In studies involving streptozotocin-induced diabetic rats, the compound demonstrated a reduction in oxidative stress markers and improved antioxidant enzyme levels .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In experimental models, administration of the compound resulted in decreased levels of these pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions .

Antidiabetic Properties

In a study focused on non-insulin-dependent diabetes mellitus (NIDDM) models, the compound improved insulin sensitivity and reduced blood glucose levels. The oral administration of 10 and 20 mg/kg for three weeks significantly lowered fasting blood glucose and HbA1c levels .

Data Table: Biological Activity Summary

Biological Activity Effect Study Reference
AntioxidantReduces oxidative stress
Anti-inflammatoryLowers TNF-α and IL-6 levels
AntidiabeticLowers blood glucose levels

Case Study 1: Antioxidant and Anti-inflammatory Effects

In a controlled experiment with diabetic rats, researchers administered varying doses of the compound to evaluate its effects on oxidative stress and inflammation. The results indicated a significant decrease in malondialdehyde (MDA) levels—a marker for oxidative stress—and an increase in superoxide dismutase (SOD) activity, showcasing its dual role as both an antioxidant and an anti-inflammatory agent .

Case Study 2: Impact on Blood Glucose Levels

Another study assessed the impact of the compound on glucose metabolism in NIDDM models. The findings revealed that treatment with this compound led to improved glucose tolerance tests (OGTT), suggesting enhanced insulin sensitivity and potential therapeutic benefits for diabetes management .

Q & A

Q. What are the established synthetic routes for 4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach includes:

  • Step 1 : Condensation of a substituted thiourea with α-bromoketones to form the thiazole ring.
  • Step 2 : Introduction of the 2-phenylethylamine group via nucleophilic substitution or reductive amination.
  • Step 3 : Carboxylic acid functionalization at the 5-position using oxidizing agents like KMnO₄ or catalytic methods. Reaction conditions (e.g., solvent: ethanol/DMF; temperature: 60–80°C) and catalysts (e.g., EDCI for coupling) are critical for yield optimization .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions and integration ratios. For example, the 2-phenylethylamino group shows characteristic aromatic protons (δ 7.2–7.4 ppm) and methylene signals (δ 3.5–4.0 ppm) .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+ at m/z 278.0922 for C₁₃H₁₅N₃O₂S) and isotopic patterns .
  • FTIR : To identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .

Q. What physicochemical properties are critical for handling this compound in the lab?

Key properties (experimentally determined or predicted):

PropertyValue/DescriptionSource Method
Molecular Weight277.34 g/molCalculated
SolubilityDMSO > 10 mM; sparingly in H₂OExperimental
Melting Point~205–208°C (decomposes)Analog data
Stability in solution varies with pH; store at –20°C under inert atmosphere to prevent degradation .

Q. How is this compound utilized in analytical chemistry?

It serves as:

  • A calibration standard for HPLC/LC-MS due to its UV-active thiazole ring (λmax ~270 nm) .
  • A reactant in derivatization protocols to detect amines or carboxylates via coupling reactions .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amination steps .
  • Catalysis : Use Pd/C or CuI for cross-coupling reactions to reduce side products .
  • pH Control : Maintain pH 7–8 during carboxylic acid formation to avoid hydrolysis of the thiazole ring .

Q. How to resolve contradictions in spectral data during structural validation?

  • Multi-Technique Cross-Validation : Combine NMR with X-ray crystallography (if crystalline) or 2D-COSY to assign ambiguous signals .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ADF) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). The phenylethylamino group may occupy hydrophobic pockets, while the carboxylic acid interacts with polar residues .
  • MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to prioritize derivatives for in vitro testing .

Q. What are the stability challenges under varying storage conditions?

  • Thermal Degradation : TGA/DSC analysis shows decomposition above 200°C; avoid prolonged heating .
  • Photostability : UV exposure (>300 nm) induces ring-opening; use amber vials for storage .

Q. How does structural modification impact biological activity?

  • SAR Studies : Replace the 2-phenylethyl group with fluorinated or electron-withdrawing substituents to enhance target affinity. For example, a 4-fluorophenyl analog showed 3× higher inhibition of EGFR in preliminary assays .

Q. How to compare this compound’s reactivity with its analogs?

  • Competitive Reaction Profiling : Conduct parallel syntheses of analogs (e.g., 4-methyl vs. 4-trifluoromethyl substitutions) under identical conditions. Monitor via TLC/GC-MS to assess electronic effects on reaction rates .

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